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Compound of Interest

Compound Name: Eliapixant

Cat. No.: B607290

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of the benefit-risk profile of Eliapixant (BAY
1817080), a selective P2X3 receptor antagonist. The information is compiled from clinical trial
data and published research to address potential questions and troubleshooting scenarios
during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Eliapixant?

Eliapixant is a selective antagonist of the P2X3 receptor.[1][2][3] P2X3 receptors are ATP-
gated ion channels found on sensory nerve fibers that are implicated in the pathophysiology of
various conditions associated with hypersensitive nerves, such as chronic cough.[4][5] By
blocking these receptors, Eliapixant is intended to reduce the excessive nerve signaling that
contributes to the symptoms of these disorders. Its high selectivity for P2X3 over P2X2/3
receptors was designed to minimize taste-related side effects, which are common with less
selective P2X3 antagonists like gefapixant.

Q2: What is the clinical efficacy of Eliapixant in refractory chronic cough?

In the Phase 2b PAGANINI study, Eliapixant demonstrated a statistically significant dose-
response signal in reducing the 24-hour cough count compared to placebo in patients with
refractory chronic cough. A 75mg twice-daily dose significantly reduced the 24-hour cough
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count by 27% versus placebo. The Phase 2a study also showed that Eliapixant significantly
reduced both cough frequency and severity at doses of 50 mg and higher.

Q3: What are the known safety and tolerability issues with Eliapixant?

The most common adverse event associated with Eliapixant is dysgeusia (taste disturbance),
which occurred in a dose-related manner. In the PAGANINI study, taste-related adverse events
were reported in up to 24% of patients at the highest dose. However, these events were
generally reported as mild to moderate. A significant safety concern that emerged was a case
of moderate drug-induced liver injury in a participant receiving the 150 mg twice-daily dose.
This event led to intensified liver monitoring in subsequent clinical trials.

Q4: Why was the clinical development of Eliapixant discontinued?

Bayer discontinued the entire clinical development program for Eliapixant across all
indications. This decision was based on a comprehensive assessment of the overall benefit-
risk profile, which was impacted by the observed case of drug-induced liver injury.

Q5: How does the benefit-risk profile of Eliapixant compare to other P2X3 receptor
antagonists?

Eliapixant was developed to have a more favorable taste tolerability profile compared to the
less selective P2X3 antagonist, gefapixant. While clinical data suggested a lower incidence of
taste-related side effects with Eliapixant, the emergence of a potential for drug-induced liver
injury altered its overall risk profile. A network meta-analysis of P2X3 receptor antagonists
suggested that at safe doses, gefapixant had a favorable benefit-risk profile despite a higher
prevalence of taste disturbance.

Troubleshooting Experimental Issues
Issue 1: Unexpected variability in efficacy readouts (e.g., cough frequency).

o Potential Cause: Placebo response can be significant in cough studies. In the PUCCINI
study for diabetic neuropathic pain, the placebo response was notably high.

e Troubleshooting:
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o Ensure robust baseline measurements are established before the intervention period.

o Implement stringent patient selection criteria to minimize the inclusion of subjects prone to
high placebo response.

o Utilize objective and validated measurement tools, such as 24-hour sound recordings for
cough count, as was done in the PAGANINI study.

Issue 2: Higher than anticipated incidence of taste-related adverse events.

» Potential Cause: The dosage of Eliapixant directly correlates with the incidence of

dysgeusia.
e Troubleshooting:

o Review the dosing protocol to ensure it aligns with the established dose-response
relationship for taste-related AEs.

o Implement standardized questionnaires to accurately capture the incidence and severity of
taste disturbances.

o Consider the potential for drug-drug interactions that may alter Eliapixant's plasma
concentration.

Issue 3: Observing elevated liver enzymes in experimental subjects.

o Potential Cause: A case of drug-induced liver injury was reported in the PAGANINI study at
the 150 mg twice-daily dose.

e Troubleshooting:

o Implement a rigorous liver function monitoring protocol, including regular measurement of
ALT, AST, and bilirubin.

o Establish clear stopping rules for liver enzyme elevations based on established clinical
guidelines.

o Investigate any concomitant medications that could also contribute to liver toxicity.
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Data Presentation
Table 1: Efficacy of Eliapixant in Refractory Chronic

Cough (PAGANINI Study)

Change from Baseline in

Dose Number of Participants (n)
24-h Cough Count
Placebo 77
) ) Statistically significant dose-
25 mg twice-daily 75 i
response signal detected
75 mg twice-daily 78 27% reduction vs. placebo
] ) Statistically significant dose-
150 mg twice-daily 80

response signal detected

Table 2: Adverse Events in the PAGANINI Study

Adverse Event Placebo (h=77) 25 mg (n=75) 75 mg (n=78) 150 mg (n=80)

Any Adverse 5106 57-65% (range 57-65% (range 57-65% (range
0
Event across doses) across doses) across doses)
Dysgeusia (Taste 1% (n=1) 1-16% (range 1-16% (range 1-16% (range
0 (N=

Disturbance) across doses) across doses) across doses)
Drug-Induced 1 case

_ _ 0 0 0
Liver Injury (moderate)

) ] ) 8% (across all 8% (across all 8% (across all
Discontinuation o o o

- eliapixant eliapixant eliapixant
due to AEs
groups) groups) groups)

Experimental Protocols
PAGANINI Study (Phase 2b)

» Objective: To evaluate the efficacy and safety of multiple doses of Eliapixant in patients with
refractory chronic cough.
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Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Participants: 310 adults with a history of refractory chronic cough for at least one year.

Intervention: Participants were randomized (1:1:1:1) to receive either placebo or Eliapixant
at doses of 25 mg, 75 mg, or 150 mg twice daily for 12 weeks.

Primary Endpoint: Change from baseline in the 24-hour cough count after 12 weeks of
treatment, measured using a 24-hour sound recording device.

Safety Assessments: Monitoring of adverse events, with a focus on taste-related events and
liver function tests.

PUCCINI Study (Phase 2a)

Objective: To assess the efficacy and safety of Eliapixant in patients with diabetic
neuropathic pain.

Design: A placebo-controlled, double-blind, parallel-group, multicenter, proof-of-concept
study.

Participants: Adults with type 1 or type 2 diabetes and a diagnosis of painful distal symmetric
sensorimotor neuropathy for more than six months.

Intervention: Participants were randomized to receive either 150 mg of Eliapixant or a
placebo twice daily for 8 weeks.

Primary Endpoint: Change from baseline in the weekly mean 24-hour average pain intensity
score at week 8.

Outcome: The study did not meet its primary endpoint, with the placebo group showing a
greater reduction in pain scores.

Mandatory Visualizations
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Caption: Eliapixant's mechanism of action as a P2X3 receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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